molecular formula C10H8F3NO B13892224 1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl-

1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl-

Cat. No.: B13892224
M. Wt: 215.17 g/mol
InChI Key: PRDFATFVFRBFGR-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl- is an organic compound with the molecular formula C10H7F3O2 It is known for its unique chemical structure, which includes a trifluoromethyl group and a phenyl group

Preparation Methods

The synthesis of 1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phenylmagnesium bromide, which results in the substitution of the ethoxy group with a phenyl group . Another method includes the use of organozinc compounds to yield products arising from 1,2-addition to the carbonyl group . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl- undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl group contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl- include:

The uniqueness of 1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl- lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

(Z)-4-amino-1,1,1-trifluoro-4-phenylbut-3-en-2-one

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-6H,14H2/b8-6-

InChI Key

PRDFATFVFRBFGR-VURMDHGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.